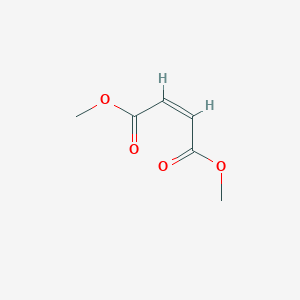![molecular formula C22H26O6 B031609 (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one CAS No. 82427-77-8](/img/structure/B31609.png)
(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Descripción general
Descripción
Maglifloenone is an organic compound with the chemical formula C22H26O6 and a molecular weight of 386.44 g/mol . It is a yellow crystalline solid with a fragrance similar to orange blossoms . Maglifloenone is known for its potential as a synthetic plant growth regulator, promoting plant growth and improving crop yield and quality . Additionally, it can act as a plant stress resistance agent, enhancing the plant’s ability to withstand adverse conditions .
Métodos De Preparación
The synthesis of Maglifloenone is relatively complex and typically begins with arachidonic acid . The synthetic route involves multiple steps, including ketonization, reduction, and oxidation reactions . The industrial production of Maglifloenone follows similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield through optimized reaction conditions .
Análisis De Reacciones Químicas
Maglifloenone undergoes various chemical reactions, including:
Oxidation: Maglifloenone can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert Maglifloenone into different reduced forms.
Substitution: Maglifloenone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Maglifloenone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Maglifloenone is studied for its role in plant growth regulation and stress resistance.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in agriculture to enhance crop yield and quality.
Mecanismo De Acción
The mechanism by which Maglifloenone exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to modulate plant growth by influencing hormonal pathways and stress response mechanisms . The exact molecular targets and pathways are still under investigation, but it is known to enhance the plant’s ability to cope with environmental stressors .
Comparación Con Compuestos Similares
Maglifloenone can be compared with other similar compounds such as:
- Denudatone
- Magnoline
- Futoenone
- Cylohexadienone
- Fargesone A, B, and C
These compounds share structural similarities with Maglifloenone but differ in their specific functional groups and biological activities . Maglifloenone’s unique combination of properties makes it particularly effective as a plant growth regulator and stress resistance agent .
Propiedades
IUPAC Name |
(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKCIXVIBYKKR-IRJBIMHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















